molecular formula C11H19Cl2FN2O B1443203 {2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride CAS No. 1269152-21-7

{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride

Cat. No.: B1443203
CAS No.: 1269152-21-7
M. Wt: 285.18 g/mol
InChI Key: NHIXUHCIBMUFPB-UHFFFAOYSA-N
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Description

{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2FN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Agents : Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, exhibiting significant antibacterial activities. This suggests potential applications in developing new antibacterial agents (Egawa et al., 1984).

  • Synthesis of Furan Derivatives : Zhao et al. (2020) explored the catalyst-free domino reaction of certain compounds, resulting in derivatives with significant mortality against Myzus persicae, an agricultural pest. This indicates applications in agriculture and pest control (Zhao et al., 2020).

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with promising antimicrobial activities, highlighting potential use in fighting microbial infections (Bektaş et al., 2007).

  • Anti-Inflammatory Activity : Sun et al. (2019) synthesized fluorine-substituted derivatives exhibiting potent anti-inflammatory activity, suggesting potential in anti-inflammatory drug development (Sun et al., 2019).

  • Synthesis of Unnatural α-Amino Acid Derivatives : Hopkins and Malinakova (2007) demonstrated a method for synthesizing highly substituted unnatural α-amino esters, which could have applications in the development of new pharmaceuticals (Hopkins & Malinakova, 2007).

  • Molluscicidal Properties : El-bayouki and Basyouni (1988) synthesized compounds with properties effective against the intermediate host of schistosomiasis, indicating potential use in controlling this disease (El-bayouki & Basyouni, 1988).

  • Macromolecular Prodrugs : Nichifor, Coessens, and Schacht (1995) explored the synthesis of 5-fluorouracil-polymer conjugates, which could be used in targeted drug delivery systems (Nichifor et al., 1995).

  • Anticoccidial and Antimicrobial Activity : Georgiadis (1976) reported the synthesis of compounds with significant activity against coccidiosis, a parasitic disease in poultry, and other microbes (Georgiadis, 1976).

  • Synthesis of Key Intermediates : Fuli Zhang (2012) synthesized a key intermediate of aprepitant, indicating applications in the synthesis of complex pharmaceuticals (Zhang Fuli, 2012).

  • Crystal Packing Studies : Zhang, Wu, and Zhang (2011) explored the interactions in crystal packing of certain compounds, contributing to the understanding of molecular structures and interactions (Zhang et al., 2011).

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O.2ClH/c1-15-9-8-13-6-7-14-11-4-2-10(12)3-5-11;;/h2-5,13-14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIXUHCIBMUFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCNC1=CC=C(C=C1)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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